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GM3-Neugc

Cat. No.: B3025767
CAS No.: 69345-49-9
M. Wt: 1197.5 g/mol
InChI Key: HWIQEEBMCAQYHW-LGDSWWPFSA-N
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Description

Overview of Gangliosides and Sialoglycoconjugates

Gangliosides are a class of acidic glycosphingolipids that are particularly abundant in the nervous system of vertebrates. researchgate.netscispace.com Structurally, they consist of a ceramide lipid anchor embedded within the cell membrane and a complex carbohydrate chain that extends into the extracellular space. creative-proteomics.comlipotype.com A defining feature of gangliosides is the presence of one or more sialic acid residues, which are nine-carbon sugars that impart a negative charge to the molecule at physiological pH. nih.govwikipedia.org These sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are typically located at the terminal positions of the glycan chains. scispace.comcaymanchem.com

Gangliosides are primarily found in the outer leaflet of the plasma membrane, where they are integral components of specialized microdomains known as lipid rafts, alongside cholesterol and sphingomyelin. researchgate.netnih.govbiorxiv.org Within these domains, they play crucial roles in various cellular processes, including cell-cell recognition, adhesion, and signal transduction. researchgate.netwikipedia.orgnih.gov The complex carbohydrate portions of gangliosides act as surface markers and can serve as receptors for toxins and hormones. wikipedia.org

Sialoglycoconjugates are a broader category of molecules that includes any glycoprotein (B1211001) or glycolipid containing sialic acid. Gangliosides represent the major family of sialoglycans in the brain. nih.gov The diversity of gangliosides is extensive, with over 188 different structures identified in vertebrates, arising from variations in the carbohydrate chain and the lipid components. researchgate.netscispace.com This structural heterogeneity allows for their involvement in a wide array of biological functions and their differential expression during development and in various tissues. researchgate.netnih.gov

Defining GM3-NeuGc as a Specific Ganglioside Variant

GM3, or monosialodihexosylganglioside, is the simplest and one of the most common gangliosides found in vertebrate tissues. lipotype.comwikipedia.org It serves as a crucial precursor for the synthesis of more complex ganglio-series gangliosides. wikipedia.orgnih.gov The structure of GM3 consists of a ceramide base linked to a trisaccharide chain composed of glucose, galactose, and a single sialic acid residue (NANA-Gal-Glc-Ceramide). wikipedia.org

The specific variant, This compound , is distinguished by the type of sialic acid it contains: N-glycolylneuraminic acid (Neu5Gc). biorxiv.orgnih.gov This is in contrast to the more common form in humans, GM3-Neu5Ac, which contains N-acetylneuraminic acid (Neu5Ac). biorxiv.org The sole structural difference between Neu5Gc and Neu5Ac is an additional oxygen atom on the N-acyl group of Neu5Gc, resulting from the hydroxylation of its precursor. biorxiv.org

The biosynthesis of GM3 occurs in the Golgi apparatus. nih.govwikipedia.org It begins with the precursor lactosylceramide (B164483) (LacCer). The enzyme ST3GAL5, also known as GM3 synthase, catalyzes the transfer of a sialic acid molecule from its activated sugar nucleotide donor, CMP-sialic acid, to the LacCer. nih.govnih.gov When the donor is CMP-N-glycolylneuraminic acid (CMP-Neu5Gc), the resulting product is this compound. nih.gov The generation of CMP-Neu5Gc itself is dependent on the enzyme CMP-Neu5Ac hydroxylase (CMAH), which converts CMP-Neu5Ac to CMP-Neu5Gc. caymanchem.comnih.gov

ComponentDescription
Core Structure Ceramide (Sphingosine + Fatty Acid) linked to a trisaccharide.
Trisaccharide Sialic Acid - Galactose - Glucose (NANA-Gal-Glc). wikipedia.org
Defining Sialic Acid N-glycolylneuraminic acid (Neu5Gc). nih.gov
Precursor Lactosylceramide (LacCer). nih.gov
Key Biosynthetic Enzyme ST3GAL5 (GM3 synthase). nih.govnih.gov

Evolutionary Context of Neu5Gc Metabolism

The presence and metabolism of N-glycolylneuraminic acid (Neu5Gc) represent a significant biochemical distinction between humans and most other mammals. caymanchem.com The ability to synthesize Neu5Gc hinges on the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). nih.govbiorxiv.org This enzyme catalyzes the hydroxylation of CMP-Neu5Ac to create CMP-Neu5Gc, the activated sugar nucleotide required for the synthesis of Neu5Gc-containing glycoconjugates like this compound. caymanchem.comnih.gov

In the human lineage, the CMAH gene was inactivated by a mutation that occurred approximately 2-3 million years ago. nih.govucsd.edu This genetic event, an Alu-mediated replacement of a 92-base-pair exon, resulted in a frameshift mutation that renders the enzyme non-functional. nih.gov Consequently, human cells are incapable of de novo synthesis of Neu5Gc, and this sialic acid is generally considered absent from healthy human tissues. caymanchem.comnih.gov

Despite the lack of endogenous synthesis, trace amounts of Neu5Gc can be found in the human body. biorxiv.orgnih.gov This occurs through the metabolic incorporation of Neu5Gc from dietary sources, primarily red meats and dairy products, which are rich in this sialic acid. caymanchem.comnih.gov When consumed, Neu5Gc can be taken up by human cells and incorporated into cell surface glycoconjugates, forming molecules like this compound. caymanchem.com Because Neu5Gc is not a native human molecule, its presence on cell surfaces can elicit an immune response, leading to the production of antibodies. caymanchem.com This makes Neu5Gc a xeno-autoantigen—a foreign molecule (xenoantigen) that has become part of the body's own cells (autoantigen). biorxiv.orgnih.gov This unique evolutionary trait has been implicated in influencing human physiology and susceptibility to certain diseases. nih.govucsd.edu

FeatureN-acetylneuraminic acid (Neu5Ac)N-glycolylneuraminic acid (Neu5Gc)
Human Synthesis Synthesized endogenously. caymanchem.comNot synthesized due to inactive CMAH gene. caymanchem.comnih.gov
Source in Humans De novo synthesis.Primarily from dietary sources (e.g., red meat). caymanchem.com
Chemical Difference Contains an N-acetyl group. biorxiv.orgContains an N-glycolyl group (one extra oxygen atom). biorxiv.org
Immunogenicity in Humans Generally non-immunogenic.Immunogenic, considered a xeno-autoantigen. caymanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H108N2O22 B3025767 GM3-Neugc CAS No. 69345-49-9

Properties

IUPAC Name

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIQEEBMCAQYHW-LGDSWWPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H108N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1197.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69345-49-9
Record name N-Glycolylneuraminyllactosylceramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biosynthesis and Metabolic Pathways of Gm3 Neugc

Precursor Molecules and Enzymatic Conversions

The formation of GM3(Neu5Gc) is a multi-step process involving specific precursor molecules and key enzymatic reactions. The journey begins with the synthesis of the sialic acid N-glycolylneuraminic acid (Neu5Gc) and culminates in its incorporation into a glycolipid structure.

Role of CMP-Neu5Ac Hydroxylase (CMAH) in Neu5Gc Synthesis

The primary and only known biosynthetic pathway for N-glycolylneuraminic acid (Neu5Gc) in mammals is catalyzed by the enzyme cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH). nih.govoup.com This cytosolic enzyme facilitates the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) into CMP-Neu5Gc. nih.govnih.govresearchgate.net The reaction involves the addition of a single oxygen atom to the N-acetyl group of Neu5Ac, a process of hydroxylation. researchgate.netnih.gov

This enzymatic conversion is critical because it is the sole source of endogenous Neu5Gc. oup.com Most mammals possess a functional CMAH gene and can readily produce Neu5Gc. nih.govbohrium.com However, humans have an inactivated CMAH gene due to a mutation that occurred millions of years ago, rendering them incapable of synthesizing Neu5Gc. nih.govnih.govoup.com This absence has significant biomedical implications, as the incorporation of dietary Neu5Gc can elicit an immune response. nih.govbohrium.com

ST3GAL5-Mediated GM3 Biosynthesis

Once CMP-Neu5Gc is available (either through endogenous synthesis in non-human mammals or dietary uptake in humans), it can be incorporated into gangliosides. The enzyme responsible for the initial step in this process is Lactosylceramide (B164483) alpha-2,3-sialyltransferase, also known as GM3 synthase, which is encoded by the ST3GAL5 gene. medlineplus.govmedlineplus.govnih.gov

GM3 synthase is a type II membrane protein located in the Golgi apparatus. wikipedia.org It catalyzes the transfer of a sialic acid molecule (such as Neu5Gc) from the activated sugar donor, CMP-Neu5Gc, to the precursor glycolipid, lactosylceramide (LacCer). nih.govnih.govjci.orgnih.gov This reaction forms the ganglioside GM3(Neu5Gc). nih.govnih.gov GM3 is the simplest ganglioside and serves as the precursor for the synthesis of more complex a- and b-series gangliosides through the action of other glycosyltransferases. medlineplus.govmedlineplus.govjci.orgmdpi.com The activity of ST3GAL5 is therefore a rate-limiting step for the production of these major ganglioside series. jci.org

Table 1: Key Enzymes in GM3-NeuGc Biosynthesis

Enzyme Gene Location Function
CMP-Neu5Ac Hydroxylase CMAH Cytosol Catalyzes the conversion of CMP-Neu5Ac to CMP-Neu5Gc. nih.govnih.govnih.gov
GM3 Synthase ST3GAL5 Golgi Apparatus Transfers Neu5Gc from CMP-Neu5Gc to lactosylceramide to form GM3(Neu5Gc). medlineplus.govnih.govwikipedia.orgnih.gov

Dietary Incorporation and Exogenous Sources of Neu5Gc

Since humans cannot synthesize Neu5Gc due to the inactive CMAH gene, its presence in human tissues is entirely derived from external sources. nih.govoup.com The primary route of acquisition is through the diet. Neu5Gc is abundant in certain animal-derived foods, particularly red meats such as beef, pork, and lamb. nih.govfoundmyfitness.com Dairy products from cows, goats, and sheep also contain intermediate amounts of this sialic acid. nih.gov In contrast, poultry and fish have very low to undetectable levels of Neu5Gc. nih.govfoundmyfitness.com

Despite being a foreign molecule, ingested Neu5Gc can be absorbed and metabolically incorporated into human cells. nih.govoup.comnih.gov This process leads to the display of Neu5Gc-containing glycoconjugates, including GM3(Neu5Gc), on the surface of human cells, especially in endothelial and epithelial tissues. nih.govfoundmyfitness.com This incorporation is of significant interest as the human immune system recognizes Neu5Gc as a xeno-autoantigen, which can lead to chronic inflammation, a state termed 'xenosialitis'. nih.govnih.govbohrium.comoup.com

Table 2: Relative Abundance of Neu5Gc in Dietary Sources

Food Category Examples Neu5Gc Level
Red Meats Lamb, Pork, Beef High nih.gov
Dairy Products Goat/Sheep Milk Products, Bovine Milk Intermediate nih.gov
Fish Roe Caviar High foundmyfitness.com
Poultry Chicken, Turkey Very Low / Undetectable nih.govfoundmyfitness.com
Fish Most species Very Low / Undetectable nih.govfoundmyfitness.com

Intracellular Trafficking and Incorporation into Glycolipids

The pathway for exogenous Neu5Gc to become part of a cellular glycolipid is a complex journey through multiple cellular compartments. After ingestion, free Neu5Gc or Neu5Gc-containing glycoconjugates are absorbed. The uptake of free Neu5Gc into cells is thought to occur primarily through an endocytic pathway, specifically clathrin-independent pinocytosis (bulk-phase fluid uptake). researchgate.netwikipedia.org

Once inside the cell within an endosome, the molecule is transported to the lysosome. researchgate.netwikipedia.org Lysosomal enzymes release free Neu5Gc, which is then exported from the lysosome into the cytosol by a specific sialic acid transporter. wikipedia.org In the cytosol, Neu5Gc is available for activation. oup.comwikipedia.org This activation step, which takes place in the nucleus, involves the enzyme CMP-sialic acid synthetase, which converts Neu5Gc to its high-energy donor form, CMP-Neu5Gc. nih.gov

This activated CMP-Neu5Gc is then transported from the nucleus into the Golgi apparatus. nih.govoup.com Within the Golgi, sialyltransferases, most notably GM3 synthase (ST3GAL5), transfer the Neu5Gc moiety onto newly synthesized lactosylceramide molecules, forming GM3(Neu5Gc), which can then be transported to the cell surface and integrated into the plasma membrane. oup.comwikipedia.org

Endogenous Neu5Gc-Degrading Pathways and Metabolites

While humans can incorporate dietary Neu5Gc, they also possess pathways to degrade it, preventing its indefinite accumulation. nih.gov A conceivable degradative pathway for excess Neu5Gc has been proposed based on the well-established metabolism of N-acetylhexosamines. nih.gov

This pathway is thought to initiate with the enzyme N-acetylneuraminate pyruvate-lyase, which can cleave Neu5Gc into N-glycolylmannosamine (ManNGc) and pyruvate. nih.gov ManNGc can then undergo a series of enzymatic conversions:

Epimerization: ManNGc is converted to N-glycolylglucosamine (GlcNGc) by UDP-N-acetylglucosamine 2-epimerase. researchgate.net

Phosphorylation: GlcNGc is phosphorylated by N-acetylglucosamine kinase to yield GlcNGc-6-phosphate (GlcNGc-6P). researchgate.net

Isomerization: Phosphoacetylglucosamine mutase acts on GlcNGc-6P to form GlcNGc-1-phosphate (GlcNGc-1P). researchgate.net

UDP-Sugar Formation: GlcNGc-1P reacts with UDP-N-acetylglucosamine diphosphorylase to create UDP-GlcNGc. researchgate.net

Final Epimerization: UDP-GlcNGc can be further epimerized by UDP-N-acetylglucosamine 4-epimerase to yield UDP-N-glycolylgalactosamine (UDP-GalNGc). researchgate.net

The final products, UDP-GlcNGc and UDP-GalNGc, can then be incorporated into other glycoconjugates, such as glycosaminoglycans. researchgate.net This degradative pathway is partially reversible, as cells can also use ManNGc and GlcNGc as precursors for the biosynthesis of endogenous Neu5Gc-containing molecules. nih.gov

Regulatory Mechanisms of this compound Metabolism

The metabolism of this compound is subject to regulation at multiple levels, from gene expression to substrate availability. The expression of the key biosynthetic enzymes, CMAH (in animals that have it) and ST3GAL5, is a critical control point. For instance, the expression of GM2 synthase, the enzyme that converts GM3 to the more complex ganglioside GM2, increases during brain development, leading to a corresponding decrease in GM3 levels. mdpi.com

In humans, the accumulation of GM3(Neu5Gc) is fundamentally regulated by dietary intake. However, cellular states can influence its uptake and presentation. Hypoxia, a condition common in tumors, has been suggested to enhance the uptake of Neu5Gc, potentially through the upregulation of sialic acid transporters. nih.govbiorxiv.orgnih.gov This may contribute to the observation that many human tumors exhibit higher levels of Neu5Gc-containing gangliosides compared to healthy tissues. caymanchem.com

Hypoxia-Induced Neu5Gc Expression

While humans cannot synthesize Neu5Gc, this sialic acid can be found on the surface of certain human cells, particularly in malignant tumors. nih.govresearchgate.net A key factor promoting the expression of Neu5Gc-containing gangliosides, such as this compound, is hypoxia—a condition of low oxygen availability that is a common feature of the solid tumor microenvironment. nih.govbiorxiv.orgnih.gov

Research has demonstrated that hypoxic conditions trigger the expression of Neu5Gc gangliosides. biorxiv.org For instance, studies using the 14F7 monoclonal antibody, which specifically recognizes Neu5Gc-GM3, revealed that hypoxia induces this ganglioside's expression in HeLa and SKOV3 ovarian cancer cells. nih.gov The mechanism is linked to the broader cellular response to low oxygen, which involves hypoxia-inducible factors (HIFs) that alter the transcription of thousands of genes, including those involved in metabolism and glycan synthesis. nih.govyoutube.com This hypoxia-driven accumulation suggests that the altered metabolic state of cancer cells under low-oxygen stress enhances their ability to utilize exogenous Neu5Gc. nih.govresearchgate.net The enrichment of Neu5Gc in rapidly growing tissues like tumors and fetal tissues may also be linked to increased macropinocytosis, a process for nutrient uptake that is further enhanced by hypoxia upregulating relevant transporters. nih.gov

Table 2: Evidence of Hypoxia-Induced Neu5Gc Expression
Cell Line / Tumor TypeObservationReference
HeLa (Cervical Cancer)Hypoxia induced a three-fold increase in Neu5Gc-GM3 expression. nih.govbiorxiv.org
SKOV3 (Ovarian Cancer)Hypoxia induces Neu5Gc-GM3 expression as detected by flow cytometry. nih.gov
LS174T, Caco-2 (Colon Cancer)Hypoxic conditions have been observed to trigger Neu5Gc ganglioside expression. biorxiv.org
ZR-75-1 (Breast Cancer)Hypoxia triggers the expression of Neu5Gc gangliosides. biorxiv.org

Upregulation of Sialic Acid Transporters (e.g., Sialin)

The incorporation of dietary Neu5Gc into human glycoconjugates is dependent on cellular uptake and transport mechanisms. Neu5Gc from food sources like red meat enters cells primarily through fluid-phase pinocytosis. researchgate.netnih.gov Once inside the cell within endosomes, which mature into lysosomes, the sialic acid must be transported into the cytosol to become available for the biosynthetic machinery. researchgate.netnih.gov

This critical transport step from the lysosome to the cytosol is mediated by a specific transporter protein called Sialin, which is encoded by the SLC17A5 gene. mdpi.comembopress.org Sialin functions as a proton/sialic acid symporter, using a pH gradient to move free sialic acids out of the lysosome. embopress.orgnih.gov Crucially, studies have shown that hypoxia induces the expression of Sialin. nih.govresearchgate.netnih.gov This upregulation enhances the cell's capacity to take up Neu5Gc from the extracellular environment and incorporate it into newly synthesized gangliosides. nih.govresearchgate.net In hypoxic regions of tumors, a colocalization of Sialin and Neu5Gc-containing gangliosides has been observed, underscoring the transporter's role in the accumulation of these xeno-glycans in cancer cells. nih.gov This mechanism allows tumor cells under metabolic stress to salvage sialic acids, saving the energy that would be required for their de novo synthesis. researchgate.net

Table 3: Characteristics of the Sialic Acid Transporter Sialin
FeatureDescriptionReference
GeneSLC17A5 embopress.orgacs.org
FunctionMediates the transport of free sialic acids (e.g., Neu5Ac, Neu5Gc) from the lysosome to the cytosol. Can also transport nitrate. mdpi.comnih.govnih.gov
MechanismActs as a H+/sialic acid cotransporter (symporter), driven by a proton gradient. embopress.orgnih.gov
PathologyMutations cause lysosomal storage disorders like Salla disease and infantile sialic acid storage disease (ISSD). embopress.orgnih.gov
RegulationExpression is upregulated by hypoxia, enhancing the uptake and incorporation of exogenous Neu5Gc in tumor cells. nih.govresearchgate.netnih.gov

Influence of ST3GAL5 Upregulation

The synthesis of GM3 gangliosides is initiated by the enzyme GM3 synthase, also known as lactosylceramide alpha-2,3-sialyltransferase. wikipedia.orgresearchgate.net This enzyme is encoded by the ST3GAL5 gene and is a critical rate-limiting step for the production of all a- and b-series gangliosides. medlineplus.govjci.org GM3 synthase catalyzes the transfer of a sialic acid molecule from its activated donor, CMP-sialic acid, to the precursor lipid lactosylceramide (LacCer), forming the GM3 ganglioside. nih.govmdpi.com

The expression level of ST3GAL5 directly influences the amount of GM3 produced. nih.gov Therefore, any upregulation of this gene would lead to an increased capacity for GM3 synthesis. While direct evidence for hypoxia-induced upregulation of ST3GAL5 is limited, hypoxia is known to induce the transcription of other sialyltransferases. nih.gov When cytosolic Neu5Gc is available (as described in section 2.5.3), the GM3 synthase enzyme can utilize CMP-Neu5Gc to produce this compound. uniprot.org Consequently, conditions that increase both the availability of the Neu5Gc substrate and the activity of the ST3GAL5 enzyme will synergistically promote the formation of this compound on the cell surface. Loss-of-function mutations in ST3GAL5 lead to GM3 synthase deficiency, a severe neurodevelopmental disorder characterized by the complete absence of GM3 and all downstream complex gangliosides. jci.orgnih.gov

Table 4: Function of ST3GAL5 and GM3 Synthase
ComponentDescriptionReference
GeneST3GAL5 medlineplus.govnih.gov
EnzymeGM3 synthase (Lactosylceramide alpha-2,3-sialyltransferase; EC 2.4.3.9) wikipedia.orguniprot.org
Reaction CatalyzedConverts Lactosylceramide (LacCer) to GM3 by adding a sialic acid (Neu5Ac or Neu5Gc). medlineplus.govnih.govuniprot.org
SignificanceIt is the rate-limiting enzyme for the synthesis of a- and b-series gangliosides. jci.org
PathologyBiallelic loss-of-function mutations cause GM3 synthase deficiency, resulting in a systemic lack of complex gangliosides. jci.orgnih.gov

Genetic Regulation of Downstream Ganglioside Synthesis (e.g., GM2(NeuGc))

Once GM3(NeuGc) is synthesized, it serves as a precursor for the formation of more complex gangliosides. mdpi.comnih.gov The next step in the "a-series" pathway is the conversion of GM3 to GM2. This reaction involves the addition of an N-acetylgalactosamine (GalNAc) residue to the GM3 molecule. mdpi.comnih.gov

This conversion is catalyzed by the enzyme UDP-GalNAc:GM3/GD3 N-acetylgalactosaminyltransferase, more commonly known as GM2/GD2 synthase. nih.govnih.gov The expression of GM2(NeuGc) is therefore directly dependent on the presence and activity of this specific enzyme. nih.gov Genetic studies in mice have shown that the expression of GM2/GD2 synthase activity is regulated by a single autosomal dominant gene. nih.gov For example, the WHT/Ht inbred mouse strain lacks GM2(NeuGc) in its liver because it has a recessive mutation that results in no detectable GM2/GD2 synthase activity, causing GM3(NeuGc) to be the major ganglioside instead. nih.gov This demonstrates a clear genetic control point downstream of this compound synthesis. In human tumors like neuroblastoma, the mRNA for GM2/GD2 synthase is often highly expressed, correlating with high levels of GD2, a downstream product. nih.gov Thus, the cellular ganglioside profile is determined not only by the initial formation of GM3(NeuGc) but also by the regulated expression of subsequent glycosyltransferases that elongate the glycan chain. nih.gov

Table 5: Downstream Synthesis of GM2(NeuGc)
AspectDescriptionReference
SubstrateGM3(NeuGc) nih.govnih.gov
ProductGM2(NeuGc) nih.govnih.gov
EnzymeGM2/GD2 synthase (β-1,4-N-acetyl-galactosaminyl transferase; GalNAc-T) nih.govnih.gov
ReactionAdds an N-acetylgalactosamine (GalNAc) residue to GM3(NeuGc). mdpi.comnih.gov
Genetic ControlEnzyme activity is regulated by a single autosomal gene, determining whether GM2(NeuGc) is expressed. nih.gov

Expression Patterns and Distribution of Gm3 Neugc

Localization in Normal Mammalian Tissues (Non-Human)

In most non-human mammals, N-glycolylneuraminic acid (NeuGc) is a common sialic acid residue found in various tissues. wikipedia.org Consequently, GM3-NeuGc, a ganglioside containing NeuGc, is also generally abundant in most mammalian tissues, with the notable exception of brain tissue. uio.nobiorxiv.org

Restricted Expression in Healthy Human Tissues

In contrast to most other mammals, healthy adult human tissues exhibit limited expression of this compound. uio.nohilarispublisher.combiorxiv.orgconicet.gov.ar This is primarily attributed to the evolutionary inactivation of the CMAH gene in humans, which prevents the endogenous synthesis of NeuGc. uio.nowikipedia.orgnih.gov While generally considered almost undetectable in healthy human tissues, trace amounts can be found, often attributed to the metabolic incorporation of dietary NeuGc. wikipedia.orghilarispublisher.comfrontiersin.orgbiorxiv.org

Presence in Secretions and High Turnover Cells

Despite its generally restricted expression in healthy human tissues, this compound has been detected in certain specific locations. Studies using the 14F7 monoclonal antibody, which is highly specific for NeuGc-GM3, have identified its presence in human breast secretions. nih.govmdpi.com Additionally, it has been found in mucus cells of both the small and large intestines. nih.govmdpi.com The expression in these areas, particularly in epithelial cells with high turnover rates, suggests a potential mechanism of incorporation from dietary sources or a specific, albeit limited, biological role in these tissues. nih.govresearchgate.netresearchgate.net Neu5Gc-containing glycoconjugates, including this compound, have also been observed in fetal tissues, such as the stomach, small and large intestine, liver, and kidney, potentially linked to the heightened uptake associated with accelerated growth during development. nih.govmdpi.com

Aberrant Expression in Human Malignancies as a Tumor-Associated Antigen

A significant characteristic of this compound is its aberrant and often elevated expression in a wide variety of human malignancies compared to normal tissues. uio.nohilarispublisher.combiomol.comfrontiersin.orgresearchgate.net This differential expression has led to its recognition as a tumor-associated antigen, making it an attractive target for cancer diagnosis and immunotherapy. uio.nohilarispublisher.combiomol.comfrontiersin.org The presence of NeuGc in human tumors is primarily hypothesized to result from the metabolic incorporation of dietary NeuGc, facilitated by the altered metabolism and potentially hypoxic conditions within the tumor microenvironment. hilarispublisher.comfrontiersin.orgfrontiersin.orgnih.gov

Pan-Cancer Expression Profiles

This compound expression has been observed across a broad spectrum of human cancers. Studies using the 14F7 antibody have evidenced its reactivity in numerous tumor types. nih.govresearchgate.net

The expression of this compound has been reported in:

Non-small-cell lung cancer (NSCLC) hilarispublisher.comnih.govnih.govresearchgate.netresearchgate.netnih.gov

Breast cancer uio.nofrontiersin.orgbiorxiv.orgnih.govbiorxiv.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govdovepress.comconicet.gov.ar

Melanoma uio.nofrontiersin.orgbiorxiv.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netconicet.gov.ar

Malignant epithelial tumors of the digestive tract, including gastric, pancreatic, liver, and colon cancers. nih.govresearchgate.netresearchgate.netnih.gov

Pediatric tumors, such as Wilms tumors and other neuroectodermal tumors. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govconicet.gov.arresearchgate.netbenchchem.comcreativebiolabs.net

Lymphomas frontiersin.orgresearchgate.netnih.gov

Tumors of the kidney, urinary bladder, ovary, uterus, testis, and prostate. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Sarcomas nih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Thyroid carcinomas nih.govresearchgate.netresearchgate.netnih.gov

High-grade astrocytomas nih.govresearchgate.net

Cervical carcinoma nih.govresearchgate.net

The expression is commonly detected on the surface of malignant cells, although cytoplasmic diffusion can also be observed. hilarispublisher.com

Interactive Table: Pan-Cancer Expression of this compound

Cancer TypeExpression Reported
Non-small-cell lung cancer (NSCLC)Yes
Breast CarcinomaYes
MelanomaYes
Gastric CancerYes
Pancreatic CancerYes
Liver CancerYes
Colon CancerYes
Pediatric Tumors (General)Yes
Wilms TumorYes
Neuroectodermal Tumors (General)Yes
LymphomasYes
Kidney TumorsYes
Urinary Bladder TumorsYes
Ovarian TumorsYes
Uterine TumorsYes
Testicular TumorsYes
Prostate TumorsYes
SarcomasYes
Thyroid CarcinomasYes
High-grade AstrocytomasYes
Cervical CarcinomaYes
Neuroectodermal Tumors (Neuroblastoma, Retinoblastoma, Ewing Sarcoma Family of Tumors)

This compound expression has been specifically highlighted in pediatric neuroectodermal tumors, including neuroblastoma, retinoblastoma, and the Ewing sarcoma family of tumors (ESFT). frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netbenchchem.comcreativebiolabs.net Studies have indicated a high proportion of these tumors expressing this compound. For instance, research has shown that neuroblastoma and ESFT express this compound. benchchem.com In retinoblastoma, strong immunoreactivity to NeuGc-GM3 has been observed in cell lines, primary tumors, and metastatic cells in bone marrow, while it was not detectable in non-tumoral retinas. conicet.gov.arresearchgate.net

Interactive Table: this compound Expression in Neuroectodermal Tumors

Tumor TypeExpression Reported
NeuroblastomaYes
RetinoblastomaYes
Ewing Sarcoma Family of Tumors (ESFT)Yes
Breast Carcinoma

Breast carcinoma is another malignancy where this compound expression has been extensively studied and reported. uio.nofrontiersin.orgbiorxiv.orgnih.govbiorxiv.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govdovepress.comconicet.gov.ar Both immunohistochemical and biochemical methods have strongly suggested the overexpression of this compound in human breast tumors. researchgate.netnih.gov It has been detected in invasive ductal carcinomas, with studies reporting expression in a high percentage of primary tumors, including 100% efficiency in primary tumors for women diagnosed with stage II breast cancer in one study. researchgate.netdovepress.com The presence of this compound has been evidenced in breast cancer samples using various techniques, including mass spectrometry and TLC immunostaining. nih.govmdpi.com The aberrant expression of this compound has also been associated with an increased nuclear grade in breast carcinoma, a parameter linked to higher proliferation rates and tumor progression. mdpi.com

Interactive Table: this compound Expression in Breast Carcinoma

Breast Carcinoma Subtype/FindingExpression Reported
General Breast TumorsYes
Invasive Ductal CarcinomasYes
Stage II Primary TumorsHigh Percentage
Associated with Increased Nuclear GradeYes

Biological Functions and Cellular Implications of Gm3 Neugc

Role in Cell Signaling Pathways

Gangliosides, situated within the plasma membrane, can significantly modulate cellular signaling by interacting with membrane proteins, including receptor tyrosine kinases. GM3-NeuGc's localization in lipid rafts facilitates its interaction with other components in these microdomains, impacting downstream signaling cascades.

Interaction with Epidermal Growth Factor Receptor (EGFR) Signaling

The epidermal growth factor receptor (EGFR) is a key transmembrane receptor involved in regulating cell growth, proliferation, and differentiation. The interaction between gangliosides and EGFR signaling has been extensively studied. GM3 (NeuAc), the N-acetylated form of GM3, is known to inhibit EGFR tyrosine kinase activity. This inhibitory effect is believed to involve carbohydrate-carbohydrate interactions between the oligosaccharide of GM3 and N-glycans on EGFR.

In contrast, studies suggest that this compound may have a differential impact on EGFR signaling compared to GM3 (NeuAc). Research in A431 cells demonstrated that the inhibitory effect of GM3 on EGFR tyrosine kinase was less pronounced after exposure to this compound than after exposure to GM3 (NeuAc). This difference in the modulation of EGFR tyrosine kinase activity between the two GM3 variants may contribute to the clinical outcome in patients.

The interaction of GM3(Neu5Gc) with EGFR within lipid rafts could potentially enhance signaling through this receptor, thereby promoting tumor progression. Co-expression of EGFR and GM3(Neu5Gc) has been frequently observed in various human tumors, including non-small cell lung cancer (NSCLC), and is associated with more aggressive tumor behavior. In malignant astrocytomas, the co-expression of Neu5Gc-GM3 and EGFR was significantly higher in high-grade tumors compared to low-grade tumors. The binding of NeuGcGM3 to the extracellular domain of EGFR may reduce the inhibitory influence that GM3 (NeuAc) exerts on EGFR tyrosine kinase. This interaction could potentially favor an uncontrolled activation of the EGFR system mediated by its ligand, epidermal growth factor (EGF). In NSCLC, the co-expression of NeuGcGM3, EGFR, and EGF has been identified as an immunophenotype linked to a higher index of cell proliferation.

Impact on other Receptor Tyrosine Kinases (e.g., VEGFR-2)

Beyond EGFR, gangliosides can also influence the activity of other receptor tyrosine kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis. GM3 has been suggested to exert an inhibitory effect on VEGFR-2 activation. This inhibition may occur through the blockage of both growth factor binding and receptor dimerization via direct interaction with the extracellular domain of VEGFR-2. Experimental evidence supports this, showing that GM3 inhibits VEGF-induced proliferation and migration of human umbilical vein endothelial cells (HUVECs). Furthermore, GM3 treatment has been observed to significantly reduce the phosphorylation of VEGFR-2 and its downstream effector protein kinase B (Akt) in HUVECs. These findings collectively suggest an anti-angiogenic role for GM3, at least in part, through its influence on VEGFR-2 signaling.

Influence on Cell Proliferation, Invasion, and Metastasis

Aberrant expression of sialylated molecules like this compound in tumor tissues is frequently associated with enhanced cell proliferation, invasion, and metastasis. Ganglioside GM3, in general, has been shown to have a significant impact on tumor cell proliferation, invasion, and metastasis. The association between NeuGcGM3 expression and tumor aggressiveness appears to be linked to its ability to promote the proliferation of malignant cells.

While GM3 has been reported to inhibit the proliferation and invasion of certain cancer cells, such as glioma cells, the NeuGcGM3 variant may contribute to a more aggressive phenotype. Its aberrant accumulation in tumors could potentially diminish the anti-tumor effects typically associated with GM3, thereby contributing to the invasive potential of these malignancies.

Experimental studies using murine models have provided further insight into the role of NeuGcGM3 in promoting aggressive tumor characteristics. Murine B16 melanoma cells expressing NeuGcGM3 have shown increased proliferation and adhesion in vitro. Moreover, tumor cells capable of taking up NeuGc from their environment have demonstrated an increased ability to disseminate. Preincubation of melanoma and mammary carcinoma cells with NeuGc has been shown to reduce the time to tumor appearance and increase both the number and size of lung metastases in mouse models.

Modulation of Angiogenesis

Tumor growth and progression are highly dependent on the formation of new blood vessels, a process known as angiogenesis, which can be modulated by gangliosides. While some gangliosides, such as GM1 and GM2, have been reported to promote angiogenesis, GM3 is generally considered to act as an anti-angiogenic factor.

GM3 inhibits angiogenesis through effects on vascular endothelial growth factor (VEGF) and its receptors. Detailed research indicates that GM3 suppresses angiogenesis by physically interacting with VEGFR2, thereby blocking its dimerization, a crucial step for receptor activation. Studies have correlated high levels of GM3 with reduced vascularization in both mouse astrocytoma tumors and human NSCLC samples. The capacity of GM3 to inhibit angiogenesis highlights its potential value in targeted therapies aimed at controlling tumor development, metastasis, and angiogenesis.

Association with Tumor Aggressiveness

The accumulation of NeuGcGM3, particularly in high-grade gliomas, appears to be consistent with the more aggressive biological behavior observed in these tumors. In transitional cell carcinoma of the urinary bladder, a direct correlation has been found between the amount of NeuGcGM3 expressed and the histological grade of the malignancy. Significantly increased staining for NeuGcGM3 was observed in grade III tumors compared to grade I-II tumors. This suggests that the level of NeuGcGM3 expression could serve as an indicator of the invasive potential of bladder tumors.

Table 1: Association of NeuGc-containing Ganglioside Expression with Patient Survival in NSCLC

Expression Level of NeuGc-containing GangliosidesOverall Survival RateProgression-Free Survival Rate
HighLowerSignificantly Lower

Table 2: Association of Neu5Gc-GM3 Expression with Histological Grade in Transitional Cell Carcinoma of the Urinary Bladder

Histological GradeNeu5Gc-GM3 Expression Rate
Grade III94.9%
Grade II77.8%
Grade I63.8%
p-value0.042

Table 3: Association of High Neu5Gc-GM3 Expression with Clinical Parameters in Sarcomas

ParameterAssociation with High Neu5Gc-GM3 Expressionp-value
Older Patient AgeAssociated0.014
Advanced Clinical StagesAssociated0.022
Higher Malignancy GradesAssociated0.013
Increased Proliferation RatesAssociated0.012

Influence on Cell Adhesion and Cell Interactions

Sialic acids, including NeuGc found in this compound, are crucial components of cell surface glycoconjugates that mediate cell-cell recognition and interactions. Gangliosides play significant roles in biological processes such as cell adhesion and interactions.

Immunological Implications of Gm3 Neugc

GM3-NeuGc as a Xeno-Autoantigen in Humans

Humans are genetically incapable of producing N-glycolylneuraminic acid (Neu5Gc) because of an inactivating mutation in the gene for CMP-Neu5Ac hydroxylase (CMAH), the enzyme that converts N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. caymanchem.comuio.no Despite this, Neu5Gc can be metabolically incorporated into human tissues, primarily from dietary sources rich in red meat and some dairy products. caymanchem.comucsd.edu When this non-human sialic acid is incorporated into human cell surface glycoconjugates, such as the ganglioside GM3, it becomes what is termed a "xeno-autoantigen". ucsd.eduresearchgate.net

This term reflects its dual nature: it is a foreign "xeno" antigen because it is not endogenously produced, yet it is presented on the body's own "auto" cells. ucsd.edu The human immune system recognizes these Neu5Gc-displaying molecules as foreign, triggering an immune response that leads to the production of anti-Neu5Gc antibodies. caymanchem.comresearchgate.net This constant immune reaction to a diet-derived antigen displayed on host cells can lead to a state of chronic inflammation, termed "xenosialitis," which has been implicated in the progression of diseases like cancer. researchgate.netnih.gov The expression of this compound is notably higher in various tumor tissues compared to the minimal amounts found in healthy human tissues, making it a prominent target for the immune system in the context of cancer. caymanchem.comnih.gov

Human Natural Antibodies to this compound

A key consequence of exposure to the this compound xeno-autoantigen is the widespread presence of naturally occurring antibodies against it in the human population. These antibodies are a fundamental component of the immune response to this foreign sugar.

Virtually all humans have circulating antibodies against Neu5Gc-containing glycans, including this compound. ucsd.edu These natural antibodies are polyclonal and include IgM, IgG, and IgA isotypes. ucsd.edunih.gov A critical feature of these antibodies is their high specificity for the NeuGc variant of GM3. For instance, the well-characterized monoclonal antibody 14F7 demonstrates exquisite specificity for NeuGc-GM3 and does not recognize the structurally similar, ubiquitous human counterpart, NeuAc-GM3. uio.no This specificity is crucial as it allows the immune system to target cells that have incorporated the foreign sialic acid without attacking healthy cells displaying the normal human form. Studies have shown that these antibodies can be affinity-purified from sources like intravenous immunoglobulin (IVIG) and individual plasma samples. nih.govwhiterose.ac.uk The production of these antibodies is, in part, attributed to B-1 cells, a subset of B lymphocytes known for producing natural antibodies. nih.govmdpi.com

Table 1: Characteristics of Human Natural Antibodies to this compound
CharacteristicDescriptionKey Findings
IsotypesThe different classes of antibodies found.Primarily IgM, with IgG and IgA also present. ucsd.edunih.gov
OriginThe B cell subset responsible for production.Predominantly secreted by human B-1 cells. nih.govresearchgate.net
SpecificityThe ability to distinguish between different molecules.Highly specific for the N-glycolyl (NeuGc) form over the N-acetyl (NeuAc) form of GM3. uio.no
PrevalenceHow common they are in the population.Present in varying levels in essentially all healthy humans. ucsd.edu

Naturally occurring anti-GM3-NeuGc antibodies are believed to play a significant role in cancer immunosurveillance. nih.govnih.govmdpi.com These antibodies can recognize and eliminate tumor cells that express this compound on their surface. nih.govnih.gov The anti-tumor effects are mediated through several mechanisms:

Complement-Dependent Cytotoxicity (CDC): The antibodies can bind to the tumor cell surface and activate the complement cascade, leading to the formation of a membrane attack complex that lyses the cell. nih.gov

Antibody-Dependent Cellular Cytotoxicity (ADCC): By coating the tumor cell, the antibodies can be recognized by immune cells like Natural Killer (NK) cells, which then release cytotoxic granules to kill the target cell. nih.govresearchgate.net

Oncotic Necrosis-like Cell Death: Studies have described a complement-independent killing mechanism resembling a form of necrotic cell death. nih.gov

The presence of these antibodies in healthy individuals suggests a protective role against malignant transformation by targeting cells that have acquired this tumor-associated antigen. nih.gov Conversely, low levels or the absence of these antibodies have been observed in patients with certain cancers, such as non-small cell lung cancer (NSCLC), reinforcing the idea of their protective function. nih.govnih.gov

Research has shown that the levels of anti-GM3-NeuGc antibodies are not static throughout life. There is a notable decline in both the concentration of these antibodies and the percentage of healthy individuals who possess them as age increases. nih.govnih.gov This age-related decrease in anti-GM3-NeuGc antibodies, particularly of the IgM isotype, correlates with a period of higher cancer risk. nih.govnih.gov The decline may be linked to age-associated changes in the B-1 cell population, which is a primary source of these natural antibodies. mdpi.com This reduction in natural immune defenses against NeuGc-expressing tumor cells could be a contributing factor to the increased incidence of cancer in the elderly. nih.gov

Table 2: Summary of Research Findings on Anti-GM3-NeuGc Antibodies
FindingDescriptionSource
Anti-Tumor MechanismAnti-NeuGcGM3 antibodies kill tumor cells via complement-dependent and -independent pathways. nih.gov
B-Cell SourceHuman B-1 cells are a predominant source of naturally occurring anti-Neu5GcGM3 IgM antibodies. nih.gov
Age-Related DeclineLevels of anti-NeuGcGM3 antibodies and the percentage of donors with these antibodies decrease with age. nih.govnih.gov
Cancer Patient LevelsAnti-NeuGcGM3 antibodies are often not detected in the sera of non-small cell lung cancer (NSCLC) patients compared to healthy donors. nih.govnih.gov

Immunosuppressive Effects of this compound

Beyond its role as an antigen that elicits an antibody response, the this compound ganglioside itself can exert direct immunosuppressive effects, particularly on T lymphocytes. This creates a complex scenario where the tumor-associated molecule can both trigger and suppress immune responses.

This compound, when shed from the surface of tumor cells into the microenvironment, can directly interact with T lymphocytes. researchgate.net This interaction has been shown to have a significant immunosuppressive impact. A primary effect is the down-modulation of the CD4 molecule on the surface of T helper cells. researchgate.netnih.gov The ganglioside can insert itself into the plasma membrane of these lymphocytes, leading to a reduction in CD4 expression. researchgate.netnih.gov This effect is particularly pronounced in naive T cells compared to activated T cells. nih.gov

The reduction of the CD4 co-receptor can impair the ability of T helper cells to become fully activated, thereby dampening the anti-tumor immune response. Furthermore, while this compound significantly impacts conventional CD4+ T cells, it appears to have less effect on CD4+CD25+ regulatory T cells (Tregs) that are already activated. nih.gov This differential effect could potentially skew the immune balance in the tumor microenvironment towards suppression, as the function of effector T cells is inhibited while regulatory T cell populations are less affected. This immunosuppressive activity of this compound represents a mechanism by which tumors can evade immune surveillance and promote their own growth. nih.govresearchgate.net

Impact on Dendritic Cell Differentiation and Maturation

Studies focusing on specific DC subsets, such as Langerhans cells (LCs) found in the skin, have demonstrated that melanoma-derived gangliosides, including GM3, can impair their maturation and migration. nih.gov This impairment is characterized by the significant downregulation of co-stimulatory and maturation markers on the LCs. nih.gov As a consequence, the ability of these LCs to stimulate an allogeneic T-cell proliferation is compromised, which may explain the observed reduction of activated LCs in lymph nodes near a tumor. nih.gov

Further in vitro research using bone marrow-derived DCs has explored the immunomodulatory effects of different gangliosides. While both GM3 and GD3 can suppress the expression of key surface molecules like CD40, CD80, CD86, and major histocompatibility complex (MHC) class II on DCs, they have differential effects on cytokine production. nih.gov Treatment with GM3 was found to significantly inhibit the production of the cytokines Interleukin-10 (IL-10) and Interleukin-12 (IL-12) by DCs. nih.gov However, unlike other gangliosides, it did not affect the DCs' capacity to activate CD4+ T cells in a mixed leukocyte reaction. nih.gov This suggests a nuanced, though generally suppressive, role for GM3 on DC function.

FindingObserved Effect on Dendritic Cells (DCs)Reference
This compound SheddingInterferes with DC differentiation and maturation; decreases the quantity of DCs. researchgate.net
Melanoma-derived GM3Impairs maturation and migration of Langerhans cells (a type of DC); downregulates costimulatory markers. nih.gov
In Vitro GM3 TreatmentSuppresses expression of CD40, CD80, CD86, and MHC class II; inhibits production of IL-10 and IL-12. nih.gov

Shedding of this compound into the Tumor Microenvironment

A critical aspect of this compound's role in cancer pathology is its release from the surface of tumor cells into the surrounding tumor microenvironment (TME). researchgate.netnih.govdntb.gov.ua This process of shedding allows the ganglioside to exert broader immunosuppressive effects that can promote tumor progression and help cancer cells evade immune recognition. researchgate.netnih.gov The concentration of shed gangliosides in the TME can have a strong impact on anti-tumor immunity. nih.gov

The mechanism of shedding may be linked to the structure of the ganglioside's anchor in the cell membrane. It has been suggested that any alterations to the ceramide portion of this compound could weaken its membrane anchor, facilitating its active shedding and subsequent uptake by other cells. caymanchem.com Once released, these gangliosides can interact with various immune cells. For instance, shed this compound can interact with CD4+ T lymphocytes, causing the ganglioside to insert into the T-cell membrane and leading to a down-modulation of the CD4 molecule, thereby impairing T-cell function. researchgate.net

The presence of shed gangliosides is a documented phenomenon in several cancers. High concentrations of GM3 have been noted in the TME of neuroblastoma and gliomas, supporting the hypothesis that shedding is a key mechanism for promoting tumor advancement. nih.gov

Research Methodologies for Gm3 Neugc Analysis

Detection and Quantification Techniques

Several techniques are employed to detect and quantify GM3-NeuGc in biological samples, ranging from tissue sections to cell cultures and in vivo settings.

Immunohistochemistry (IHC)

Flow Cytometry

Mass Spectrometry (MS) and TLC Immunostaining

Mass spectrometry (MS) and Thin-Layer Chromatography (TLC) immunostaining are biochemical methods used for the structural identification and detection of gangliosides, including this compound, in lipid extracts from tissues or cells. TLC separates gangliosides based on their lipid and carbohydrate structures. After separation, the gangliosides can be visualized using chemical stains like orcinol (B57675) or detected by immunostaining with specific antibodies like 14F7 or GMR8 nih.govnih.govnagoya-u.ac.jp. TLC immunostaining with 14F7 specifically identifies the NeuGc-containing variant of GM3 nih.gov. MS provides detailed structural information and allows for the precise measurement of different ganglioside species. Fast atom bombardment mass spectrometry (FAB-MS) and MALDI-TOF MS have been used to characterize gangliosides, including GM3(NeuGc) nih.govnih.govresearchgate.net. Combined MS and TLC immunostaining approaches have been used to identify and quantify this compound in various samples, including breast carcinoma samples and non-small cell lung cancer tissues mdpi.comnih.gov. Oxidative footprinting coupled with MS has also been explored to characterize the binding interactions between antibodies like 14F7 and the this compound ganglioside uio.no.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

ELISA is an antibody-based technique commonly used to detect and quantify the binding of antibodies to this compound. In this assay, this compound is typically coated onto a microtiter plate, and the binding of specific antibodies (e.g., 14F7 or antibodies from patient sera) is detected using enzyme-conjugated secondary antibodies nih.govuio.nobiorxiv.orgoup.com. ELISA is used to confirm the binding affinity and specificity of anti-GM3-NeuGc antibodies uio.nobiorxiv.org. It can also be used to assess the presence and levels of natural antibodies against this compound in patient sera hilarispublisher.com. Studies have used ELISA to determine the binding affinity of the 14F7 scFv domain to NeuGc GM3 uio.no. ELISA has also shown that the monoclonal antibody P3 binds strongly to NeuGc-GM3 and NeuGc-GM2 oup.com.

Radioimmunoscintigraphy for in vivo Detection of Tumor Expression

Radioimmunoscintigraphy is an in vivo imaging technique that uses radiolabeled antibodies to detect the presence of specific antigens, such as this compound, in tumors within living subjects. The antibody 14F7, labeled with a radioisotope like 99mTc, has been used for the in vivo detection of GM3(NeuGc) in human breast primary tumors nih.govresearchgate.netnih.goviaea.orgsnmjournals.org. This technique provides direct evidence of the antigenic display of this compound in tumors and can be used to identify patients whose tumors express the target antigen researchgate.netnih.goviaea.org. Clinical trials have evaluated the accumulation of 99mTc-labeled 14F7 in breast tumors, showing antibody uptake in a significant percentage of patients' tumors researchgate.netnih.gov. Radioimmunoscintigraphy with 14F7 has also been used to detect distant metastases overexpressing GM3(NeuGc) in patients with metastatic breast cancer and colon cancer iaea.org.

Cellular and Molecular Research Models

Molecular models, such as liposomes and giant unilamellar vesicles (GUVs), are used to study the interaction of antibodies with this compound in a controlled membrane environment biorxiv.org. These models help to understand how factors like ganglioside density and membrane curvature influence antibody binding biorxiv.org. Crystal structures of antibody binding domains, like the 14F7 scFv, in complex with the NeuGc GM3 trisaccharide, provide atomic-level insights into the molecular recognition of the ganglioside epitope biorxiv.org. Molecular modeling is also used in conjunction with binding assays to further explore binding epitopes oup.com.

Data Table: Examples of Cell Lines Used in this compound Research

Cell LineSpeciesOrigin/TypeThis compound ExpressionDetection Method UsedSource(s)
X63MurineMyelomaHighFlow Cytometry, IHC conicet.gov.araai.org
WERI-Rb1HumanRetinoblastomaImmunoreactiveIHC conicet.gov.arresearchgate.net
Y79HumanRetinoblastomaImmunoreactiveIHC conicet.gov.arresearchgate.net
MeWoHumanMelanomaAcquired in vivoFlow Cytometry, IHC frontiersin.orgnih.gov
U87-MGHumanGliomaAcquired in vivoFlow Cytometry, IHC frontiersin.orgnih.gov
SKOV-3HumanOvarian AdenocarcinomaAcquired in vivoFlow Cytometry, IHC frontiersin.orgnih.govresearchgate.net
B16MurineMelanomaExpressed in vivoFlow Cytometry, IHC frontiersin.orgnih.gov
CT26MurineColon CancerExpressed in vivoFlow Cytometry, IHC frontiersin.orgnih.gov
CHOChinese HamsterOvarianEndogenousFlow Cytometry nih.gov
A431HumanEpidermoid CarcinomaEndogenousFlow Cytometry nih.gov
HeLaHumanCervical CancerInduced by hypoxiaFlow Cytometry biorxiv.orguio.no
NS0MurineMyelomaNegligible in vitroFlow Cytometry, IHC frontiersin.orgnih.gov
L1210MurineLymphomaNegligible in vitroFlow Cytometry, IHC frontiersin.orgnih.gov
3LL-D122MurineLewis Lung CarcinomaIncreased in metastasisMass Spectrometry mdpi.com
F3IIMurineMammary CarcinomaIncreased metastasis after Neu5Gc incorporationExperimental evidence researchgate.net
LS174THumanColon CarcinomaHypoxia-induced expressionNot specified biorxiv.org
Caco-2HumanColon CarcinomaHypoxia-induced expressionNot specified biorxiv.org
ZR-75-1HumanBreast CancerHypoxia-induced expressionNot specified biorxiv.org

Data Table: Radioimmunoscintigraphy Results with 99mTc-14F7 in Breast Cancer Patients

Antibody Dose (mg)Number of Patients (n)Tumor Uptake (%)Source(s)
0.3560 researchgate.netnih.gov
15100 researchgate.netnih.gov
3433.3 researchgate.netnih.gov

In vitro Cell Culture Systems (e.g., Ectopic CMAH Expression, Ac5ManNGc Supplementation)

In vitro cell culture systems are fundamental for studying this compound under controlled conditions. A key challenge in this area is the limited expression of this compound in standard human cell cultures due to the lack of functional CMAH. nih.gov To overcome this, researchers employ strategies to induce or enhance this compound expression.

One effective method involves supplementing the culture medium with the sialic acid precursor N-glycolylmannosamine pentaacetate (Ac5ManNGc). nih.govresearchgate.net This metabolic manipulation allows human tumor cell lines to incorporate Neu5Gc into their plasma membranes and express GM3(Neu5Gc) on their surface, even in the absence of a functional CMAH enzyme. nih.gov Studies using NG108-15 neuroblastoma-glioma hybrid cells, which typically express only NeuAc, demonstrated that culturing with 1 mM ManNGcPA led to a highly efficient conversion, with 80-90% of the sialic acid precursor pool becoming NeuGc within 24 hours. Within 5 days, 80% of ganglioside-associated and 70% of glycoprotein-associated sialic acids were converted to NeuGc. researchgate.net

Another approach involves the ectopic expression of a functional CMAH enzyme, often from murine sources, in human cell lines. Introducing murine Cmah into human cell lines such as MeWo and HEK-293T has been shown to result in detectable GM3(Neu5Gc) expression under in vitro conditions. nih.govresearchgate.net Similarly, transfection of the mouse Cmah gene into human SKOV3 cells induced stable expression of GM3(Neu5Gc) on the cell surface. researchgate.net While these methods facilitate in vitro studies, it is important to note that the resulting GM3(Neu5Gc) expression levels might not fully replicate those observed in human tumors. nih.gov Hypoxia has also been observed to induce GM3(Neu5Gc) expression on human SKOV3 cells when cultured in Neu5Gc-containing medium, without evidence of CMAH-independent biosynthesis. researchgate.net

Murine Models (e.g., Syngeneic Mouse Models, Xenografts)

Murine models are indispensable for evaluating the in vivo effects of this compound and the efficacy of targeted therapies. Two primary types of murine models are utilized: syngeneic and xenograft models. nih.govpharmalegacy.com

Syngeneic mouse models involve implanting murine tumor cells into mice of the same inbred strain. pharmalegacy.com This allows for the study of tumor growth and response within an immunocompetent environment. GM3(Neu5Gc)-expressing murine tumor cells, including those from B cell malignancies and epithelial tumors, have been effectively targeted in syngeneic mouse models using CAR T cells. nih.govresearchgate.net However, the presence of functional Cmah in murine healthy tissues can lead to GM3(Neu5Gc) expression, raising potential concerns about on-target off-tumor toxicity in these models. nih.gov

Xenograft models, conversely, utilize human tumor cell lines or tissue implanted into immunodeficient mice to prevent immune rejection of the foreign cells. pharmalegacy.com While GM3(Neu5Gc) has been detected in unmodified human tumor xenografts, the expression levels have sometimes been insufficient to elicit a significant therapeutic response with certain targeted approaches, such as specific CAR T cell configurations. nih.govresearchgate.net Studies using human tumor cells engineered to express murine Cmah have shown effective targeting and elimination by CAR T cells in murine models. nih.govresearchgate.net Research using 14F7-derived single-chain variable fragments (scFvs) in mCmah-expressing ovarian cancer xenografts demonstrated that intratumoral administration of anti-GM3(Neu5Gc) CAR T cells could delay tumor outgrowth. nih.gov In Rag1-/- BALB/c mice with established subcutaneous L1210 tumors, GM3(Neu5Gc)-targeted CAR T cell therapy led to reduced tumor size and delayed growth. nih.gov Orthotopic xenografts, where tumors are implanted in the tissue matching their origin, are generally considered to better mimic the clinical situation compared to subcutaneous xenografts. nih.govpharmalegacy.com

Genetic Manipulation Techniques (e.g., Gene Silencing, Knock-down)

Genetic manipulation techniques, including gene silencing and knock-down, are employed to investigate the role of genes involved in this compound biosynthesis and its downstream effects. These techniques aim to reduce or disrupt the normal expression of specific genes. biomedres.us

RNA interference (RNAi) is a common method used for temporary gene silencing, resulting in a "knock-down" of gene expression. biomedres.usfrontiersin.org CRISPR-based technologies offer the capability for more permanent gene silencing or "knock-out." biomedres.us While the search results did not provide specific examples of directly silencing genes involved in this compound synthesis in the context of studying this compound itself, the principle of using these techniques in glycobiology research is established. For instance, targeted gene silencing using siRNA and shRNA has been successfully applied to reduce the expression of sialidase genes to enhance protein sialylation in CHO cells, demonstrating the applicability of these methods to modify glycosylation pathways. nih.gov The concept of gene silencing has been postulated in relation to NeuGc-GM3. escholarship.org Furthermore, knocking out genes in related ganglioside synthesis pathways, such as GM2/GD2 synthase and GD3 synthase genes, can impact ganglioside expression profiles. scispace.com Ectopic expression of CMAH, as discussed in the cell culture section, is also a form of genetic manipulation used to study this compound expression. nih.govresearchgate.netresearchgate.net

Structural Biology Approaches

Structural biology approaches are crucial for understanding the molecular interactions involving this compound, particularly its recognition by antibodies. These methods provide detailed insights into the binding interface and the factors governing specificity.

X-ray Crystallography of Antibody-Antigen Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including antibody-antigen complexes. The crystal structure of the antigen-binding domain (scFv) of the 14F7 antibody, which is highly specific for GM3(Neu5Gc), has been solved in complex with the NeuGc GM3 trisaccharide at a resolution of 2.3 Å. nih.govoup.comresearchgate.netbiorxiv.orgrcsb.orgresearchgate.netresearchgate.net This structure has been instrumental in revealing the molecular basis for the exquisite specificity of 14F7 and its ability to discriminate between NeuGc GM3 and the highly similar NeuAc GM3. nih.govoup.combiorxiv.org

A significant finding from the crystallographic studies is the critical role of a water molecule located centrally within the antibody's complementarity-determining region (CDR) in mediating the specificity of 14F7 for NeuGc GM3. nih.govbiorxiv.orgrcsb.orgresearchgate.net The interaction between the antibody and the trisaccharide primarily involves the heavy chain of the 14F7 antibody. nih.gov In a computer-docking model of the chimeric antibody chP3 (another antibody recognizing NeuGc gangliosides) Fab in complex with the NeuGc-GM3 trisaccharide, the negatively charged NeuGc residue is shown to be buried in a pocket flanked by two arginine residues, VH Arg31 and VH Arg100A. nih.gov The crystal structure of the chP3 Fab itself has been determined at 1.75 Å resolution. nih.govrcsb.org

Liposome Binding Studies and Membrane Nanodomain Analysis

Liposome binding studies are utilized to investigate the interaction of antibodies with gangliosides like this compound when they are presented in a membrane environment, mimicking their natural state on the cell surface. These studies can provide insights into the formation of glycolipid clusters and potential membrane nanodomains. biorxiv.org

Experiments evaluating the binding of the 14F7 monoclonal antibody (mAb) and scFv to NeuGc GM3 reconstituted in liposomes have shown that efficient antibody recognition occurs at high ganglioside concentrations. biorxiv.org Interestingly, the presence of NeuAc GM3 in the liposomes has been observed to strongly enhance the binding affinity of 14F7 to NeuGc GM3, suggesting that the ubiquitous NeuAc GM3 on cancer cells might play a role in promoting 14F7 binding to the less abundant NeuGc GM3. researchgate.net Liposomes with defined lipid compositions, incorporating components like DOPC, SM, and cholesterol, have been used to study how the lipid environment influences the interaction of anti-NeuGc GM3 antibodies (such as 14F7 and P3) with the ganglioside. uio.no These studies sometimes involve reconstituting other membrane proteins, like the epidermal growth factor receptor (EGFR), into the liposomes to explore potential interactions and their impact on antibody binding. uio.no

Protein Engineering and Mutational Studies for Epitope Mapping

Protein engineering and mutational studies are powerful techniques for dissecting the molecular basis of antibody-antigen recognition and mapping the specific amino acid residues (the epitope on the antigen and the paratope on the antibody) that are critical for binding. These approaches have been extensively applied to the 14F7 antibody and its interaction with this compound.

Mutational studies have successfully identified key residues within the 14F7 antibody that are involved in binding to NeuGc GM3. nih.govoup.comresearchgate.netbiorxiv.orgresearchgate.net Combining protein engineering techniques, such as combinatorial phage display and refined mutagenesis, has allowed for a thorough exploration of the binding chemistry of 14F7. researchgate.net This research identified three crucial features in the heavy chain variable region of 14F7: two aromatic rings at positions 33 and 100D that contribute to the architecture of the binding site, and an arginine residue at position 98 that is critical for recognition. researchgate.net Directed evolution of 14F7 has even led to the creation of variants that exhibit cross-reactivity with NeuAc GM3, with specific amino acid replacements like W33Q and the introduction of additional arginine residues in the CDR H1 being observed. researchgate.net Studies involving the substitution of Trp33 have shown that replacing it with phenylalanine or tyrosine maintains specificity, while non-aromatic substitutions abolish binding or lead to cross-reactivity with NeuAc GM3. biorxiv.org

Mutated antigen mapping, where mutations are introduced into the antigen (this compound or its carbohydrate portion), can also be used to determine linear or conformational epitopes and identify residues critical for antibody binding. nottingham.ac.uk Quantitative measurements of antibody binding to these mutated antigens can reveal the contribution of specific residues to the binding energy. nottingham.ac.uk Modeling analysis, often integrated with mutagenesis data, can suggest alternative binding modes or conformations of the this compound trisaccharide that might be recognized by the antibody, even if not captured in crystal structures. nih.govrcsb.orgresearchgate.net

Compound Information

Future Directions and Emerging Research Avenues

Elucidating the Precise Mechanisms of Aberrant GM3-NeuGc Expression in Human Tumors

Despite the established presence of this compound in various human tumors, the exact mechanisms driving its aberrant expression remain a key area of investigation. Humans are generally unable to synthesize N-glycolylneuraminic acid (NeuGc) due to an inactivating mutation in the CMP-Neu5Ac hydroxylase (CMAH) enzyme, which is responsible for converting N-acetylneuraminic acid (NeuAc) to NeuGc. hilarispublisher.commdpi.comfrontiersin.org The most widely accepted hypothesis for the presence of NeuGc-containing molecules, including this compound, in human malignancies is their incorporation from dietary sources, such as red meat and dairy products, coupled with the altered metabolism of malignant cells. hilarispublisher.commdpi.comresearchgate.netnih.govresearchgate.netbiomol.comfrontiersin.org This metabolic alteration is potentially favored by the hypoxic conditions often found in tumors. hilarispublisher.commdpi.comresearchgate.netnih.govuio.no While dietary uptake and metabolic incorporation are considered primary routes, other possibilities, such as chromosomal gene transfer or activation of NeuGc-biosynthesis enzymes, have been suggested in specific experimental contexts like hybridomas. nih.gov Future research aims to precisely delineate the cellular and molecular pathways involved in the uptake, metabolism, and incorporation of dietary NeuGc into gangliosides like GM3 within the tumor microenvironment. Understanding these mechanisms is crucial for developing strategies to interfere with this compound expression.

Investigating the Full Spectrum of this compound Biological Roles in Cancer Progression

The biological roles of this compound in cancer progression are multifaceted and continue to be explored. Studies indicate that this compound contributes to tumor progression through various mechanisms, including the generation of immunosuppression. hilarispublisher.comresearchgate.net It has been shown to down-modulate CD4 expression on T lymphocytes and interfere with the differentiation, maturation, and migration of dendritic cells, potentially limiting specific immune responses against the tumor. hilarispublisher.combiomol.comresearchgate.net this compound is also found in lipid rafts on the surface of tumor cells, where its interaction with other components, such as the epidermal growth factor receptor (EGFR), may enhance signaling through this receptor, thereby promoting tumor progression. researchgate.net The co-expression of this compound, EGFR, and its ligand EGF has been associated with increased cell proliferation and poorer prognosis in non-small cell lung cancer (NSCLC). hilarispublisher.commdpi.comnih.gov Aberrant this compound expression has been linked to advanced stages of various cancers, including colon adenocarcinoma, high-grade astrocytomas, transitional cell carcinoma of the urinary bladder, and breast carcinoma, and has been correlated with increased proliferation rates and decreased survival rates. hilarispublisher.commdpi.comnih.govnih.gov Increased expression of this ganglioside has also been reported from primary tumors to metastatic lesions, suggesting a role in metastasis. hilarispublisher.com Further research is needed to fully understand the complex network of interactions and signaling pathways influenced by this compound and its precise contributions to different aspects of cancer biology, such as invasion and metastasis.

Advanced Structural Characterization of this compound Interactions

Advanced structural studies are critical for understanding how this compound interacts with other molecules, particularly antibodies developed for therapeutic purposes. High-resolution X-ray crystallography has been used to solve the crystal structure of the antigen-binding domain of the anti-tumor antibody 14F7 in complex with the this compound trisaccharide. biorxiv.orgnih.govresearchgate.net These studies have provided insights into the structural basis of the exquisite specificity of 14F7 for this compound compared to the highly similar NeuAc GM3. biorxiv.orgnih.govresearchgate.net A notable finding from these structural analyses is the crucial role of a structural water molecule centrally positioned in the complementarity-determining region of the antibody, which directly mediates the specificity of 14F7 to this compound. biorxiv.orgnih.govresearchgate.net Complementary studies using model membrane systems, such as liposomes, have revealed that 14F7 recognizes this compound more effectively when the ganglioside is present at concentrations likely to form glycolipid-rich domains, and that membrane curvature can modulate this interaction. biorxiv.orgresearchgate.net Methodologies like oxidative footprinting combined with mass spectrometry are also being employed to experimentally characterize the binding interactions within antibody-antigen complexes involving this compound. uio.no Continued structural and biophysical characterization of this compound interactions with antibodies and other potential binding partners is essential for the rational design of more effective targeted therapies.

Q & A

Q. What experimental design considerations are critical for studying GM3-Neugc's structural and functional properties?

Methodological Answer:

  • Begin with a hypothesis-driven approach, defining variables such as synthesis pathways, interaction partners (e.g., receptors), and environmental conditions (e.g., pH, temperature). Use controlled experiments to isolate variables, ensuring reproducibility through detailed protocols .
  • Employ analytical techniques like mass spectrometry (for glycan profiling) and nuclear magnetic resonance (NMR) (for structural elucidation). Validate findings using orthogonal methods (e.g., HPLC for purity checks) .
  • Include negative controls (e.g., GM3-NeuAc analogs) to distinguish this compound-specific behaviors .

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationConsiderations
Mass SpectrometryMolecular weight determination, glycan profilingRequires high-resolution instruments to differentiate NeuGc/NeuAc isoforms
NMR SpectroscopyStructural elucidation of sialic acid linkagesLimited by sample purity and concentration
Surface Plasmon Resonance (SPR)Binding affinity with ligands (e.g., antibodies)Optimize immobilization protocols to prevent denaturation

Q. How can researchers systematically identify and address contradictions in this compound-related data?

Methodological Answer:

  • Apply iterative data triangulation: Compare results across multiple methodologies (e.g., biochemical assays vs. computational simulations) to identify inconsistencies .
  • Use statistical tools (e.g., ANOVA, regression analysis) to assess variability and outliers. For qualitative contradictions (e.g., conflicting binding affinity reports), revisit experimental conditions (e.g., buffer composition, temperature) .
  • Reference primary literature to contextualize findings. For example, discrepancies in this compound’s role in cancer progression may stem from model system differences (in vitro vs. in vivo) .

Q. What strategies ensure rigorous literature reviews for this compound research?

Methodological Answer:

  • Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis NOT cancer") to filter irrelevant results. Prioritize peer-reviewed journals with high impact factors .
  • Critically evaluate sources: Distinguish primary studies (e.g., original structural analyses) from secondary reviews. Cross-check cited data against original methodologies .
  • Organize findings using reference managers (e.g., Zotero) and annotate conflicting results for further investigation .

Advanced Research Questions

Q. How can researchers optimize in vitro models to study this compound’s biological activity?

Methodological Answer:

  • Develop 3D cell culture systems or organoids to mimic physiological conditions. For example, use glycosphingolipid-enriched membranes to study this compound’s role in cell signaling .
  • Incorporate knockout models (e.g., CRISPR/Cas9-mediated deletion of NeuGc synthesis enzymes) to isolate this compound-specific effects .
  • Validate findings using multi-omics integration (e.g., transcriptomics and lipidomics) to map pathways influenced by this compound .

Q. What methodologies resolve challenges in quantifying this compound in heterogeneous biological samples?

Methodological Answer:

  • Implement isotope dilution mass spectrometry (ID-MS) with synthetic this compound internal standards for absolute quantification .
  • Optimize extraction protocols: Use solvent systems (e.g., chloroform/methanol/water) tailored to this compound’s hydrophobicity. Address matrix effects via solid-phase extraction (SPE) .
  • For low-abundance samples, employ signal amplification techniques (e.g., immuno-PCR) .

Q. How should researchers design studies to investigate this compound’s role in disease mechanisms?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, explore this compound’s immunogenicity in xenograft models while ensuring ethical compliance .
  • Use longitudinal cohort studies to track this compound levels in disease progression. Pair with matched controls (e.g., healthy tissue samples) to minimize confounding variables .
  • Publish raw datasets in repositories (e.g., Zenodo) to enable meta-analyses and reproducibility checks .

Guidance for Addressing Common Pitfalls

  • Data Reprodubility Issues : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) and share via supplemental materials .
  • Ethical Compliance : For studies involving animal models, adhere to institutional review board (IRB) guidelines and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.